molecular formula C24H27NO3S B11053894 2-(benzylsulfonyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide

2-(benzylsulfonyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide

Cat. No. B11053894
M. Wt: 409.5 g/mol
InChI Key: VGNHGLGAUIOKGG-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(tricyclo[3311~3,7~]dec-2-yl)benzamide is a complex organic compound that features a benzylsulfonyl group and a tricyclo[3311~3,7~]decane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzylsulfonyl Group: This can be achieved by reacting benzyl chloride with sodium sulfite under basic conditions to form benzylsulfonic acid, which is then converted to benzylsulfonyl chloride using thionyl chloride.

    Preparation of the Tricyclo[3.3.1.1~3,7~]decane Core: This structure can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Coupling Reaction: The final step involves coupling the benzylsulfonyl chloride with the tricyclo[3.3.1.1~3,7~]decane derivative in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfonyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tricyclo[3.3.1.1~3,7~]decane core provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfonyl)-N-(adamantyl)benzamide: Similar structure but with an adamantyl group instead of the tricyclo[3.3.1.1~3,7~]decane core.

    2-(benzylsulfonyl)-N-(cyclohexyl)benzamide: Contains a cyclohexyl group instead of the tricyclo[3.3.1.1~3,7~]decane core.

Uniqueness

2-(benzylsulfonyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide is unique due to its tricyclo[3.3.1.1~3,7~]decane core, which provides enhanced structural rigidity and potentially improved binding properties compared to similar compounds with different core structures.

properties

Molecular Formula

C24H27NO3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2-adamantyl)-2-benzylsulfonylbenzamide

InChI

InChI=1S/C24H27NO3S/c26-24(25-23-19-11-17-10-18(13-19)14-20(23)12-17)21-8-4-5-9-22(21)29(27,28)15-16-6-2-1-3-7-16/h1-9,17-20,23H,10-15H2,(H,25,26)

InChI Key

VGNHGLGAUIOKGG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4S(=O)(=O)CC5=CC=CC=C5

Origin of Product

United States

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